1-Pentyl-1h-indol-5-amine
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Overview
Description
1-Pentyl-1h-indol-5-amine is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and synthetic products. This compound is characterized by the presence of a pentyl group attached to the nitrogen atom of the indole ring and an amino group at the 5-position of the indole ring. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentyl-1h-indol-5-amine can be synthesized through various methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the cyclization of ortho-substituted anilines with carbonyl compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-1h-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group at the 5-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups at the 5-position .
Scientific Research Applications
1-Pentyl-1h-indol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Pentyl-1h-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions. The exact molecular targets and pathways depend on the specific biological context .
Comparison with Similar Compounds
1H-Indol-5-amine: Similar structure but lacks the pentyl group.
1H-Indole-3-carboxaldehyde: Contains an aldehyde group at the 3-position instead of an amino group at the 5-position.
1H-Indole-2-carboxylic acid: Contains a carboxylic acid group at the 2-position.
Uniqueness: 1-Pentyl-1h-indol-5-amine is unique due to the presence of both a pentyl group and an amino group at specific positions on the indole ring. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-pentylindol-5-amine |
InChI |
InChI=1S/C13H18N2/c1-2-3-4-8-15-9-7-11-10-12(14)5-6-13(11)15/h5-7,9-10H,2-4,8,14H2,1H3 |
InChI Key |
IXJNWNGBPWGHEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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